6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
Description
Properties
IUPAC Name |
6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGBMJKORQIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves several steps. One common method includes the reaction of 2-chloro-4-(2-chlorophenyl)quinazoline with bromine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 6 and 2, respectively, undergo nucleophilic displacement under varying conditions:
For example, reaction with piperazine yields 6-bromo-4-(2-chlorophenyl)-2-piperazin-1-yl-quinazoline , a precursor for kinase inhibitors.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at halogenated positions:
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acids, base (Na₂CO₃)
-
Outcome : Bromine at C-6 replaced with aryl groups (e.g., phenyl, naphthyl) to enhance biological activity .
Sonogashira Coupling
-
Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkynes
-
Outcome : Alkynylation at C-6 for fluorescent probes or EGFR inhibitors .
Oxidation and Reduction
The quinazoline core undergoes redox transformations:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Quinazoline N-oxide formation | Enhances solubility for drug formulations |
| Reduction | NaBH₄, MeOH | Dihydroquinazoline derivatives | Stabilizes the core for further functionalization |
Mechanistic Insights
-
C-4 Chlorine Reactivity : The C-4 Cl bond exhibits higher electrophilicity due to α-nitrogen activation and Pd(0) coordination during cross-coupling (bond dissociation energy: 84.8 kcal/mol vs. C-6 Br: 83 kcal/mol) .
-
Regioselectivity : Cross-coupling favors C-6 Br over C-2 Cl due to reduced steric hindrance and electronic effects .
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
The primary application of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is in the development of anticancer agents. Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. Research has shown that this compound can effectively inhibit EGFR autophosphorylation, leading to reduced cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.096 μM against EGFR, highlighting their potency against various cancer cell lines such as MCF-7 .
Mechanism of Action
The mechanism typically involves binding to the active sites of specific enzymes or receptors, thereby inhibiting their function. This inhibition can result in significant biological effects, including anticancer, antiviral, and anti-inflammatory activities . The presence of halogen atoms (bromine and chlorine) at specific positions on the quinazoline ring enhances binding affinity to biological targets, improving therapeutic efficacy .
Biological Research
Enzyme Inhibition Studies
this compound is utilized in studies investigating the mechanisms of action of various enzymes and receptors. Its ability to inhibit certain enzymes contributes to understanding disease pathways and developing targeted therapies . For example, studies have indicated that modifications at the 6-position of the quinazoline ring can significantly enhance anticancer effects by improving interactions with enzyme active sites .
Agricultural Chemistry
Pesticide Development
The compound shows promise in agricultural chemistry as a potential pesticide or herbicide. Its structural properties may enhance crop protection by targeting specific biological pathways in pests or weeds . The development of agrochemicals based on quinazoline derivatives could lead to more effective and environmentally friendly agricultural practices.
Material Science
Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to improve material properties such as thermal stability and mechanical strength. This application broadens its utility beyond biological applications, allowing for innovations in material design .
Diagnostic Tools
Biomarker Detection
This compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its unique chemical properties may facilitate the development of sensitive and specific diagnostic tools .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can be compared with other quinazoline derivatives, such as:
6-Chloro-4-(2-chlorophenyl)quinazoline: Similar in structure but lacks the bromine atom, which may result in different biological activities and reactivity.
4-Bromo-2-chlorophenol: A simpler compound with a phenol group instead of the quinazoline ring, used in different applications.
2-Bromo-4-chloroacetophenone: Another halogenated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity .
Biological Activity
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a synthetic heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H8BrCl2N2. The unique substitution pattern of bromine and chlorine atoms on the quinazoline core significantly enhances its biological activity and reactivity.
Research indicates that this compound acts primarily through the inhibition of key enzymes involved in cancer cell proliferation and inflammatory processes. Its mechanism typically involves binding to active sites of specific enzymes or receptors, leading to a reduction in their activity. This inhibition can manifest as:
- Anticancer Activity : By targeting enzymes associated with cell growth and proliferation.
- Anti-inflammatory Effects : By modulating inflammatory pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- EGFR Inhibition : This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, a related compound demonstrated potent EGFR inhibition with an IC50 value of 0.096 μM against cancer cell lines such as MCF-7 (breast cancer) with an IC50 of 2.49 μM .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7, A549) have demonstrated significant cytotoxic effects, with IC50 values indicating strong potency compared to standard treatments like cisplatin .
- Comparative Efficacy : A study found that compounds structurally similar to this compound exhibited varying degrees of efficacy against different cancer types, establishing it as a promising candidate for further development .
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | EGFR | 0.096 | MCF-7 |
| Related Quinazoline Derivative | EGFR | 0.096 | MCF-7 |
| Cisplatin | N/A | 15.37 | A549 |
Other Biological Activities
Beyond its anticancer properties, this compound has also been investigated for other potential biological activities:
- Antimicrobial Activity : Quinazoline derivatives have shown promise in antimicrobial applications, suggesting a broader spectrum of biological activity beyond oncology .
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Cytotoxicity Studies : A recent study evaluated the cytotoxic effects against multiple human cancer cell lines (A549, SW480, MCF7). Results indicated that compounds with similar structures exhibited IC50 values ranging from 5.9 μM to 16.1 μM across different cell lines, demonstrating their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in chemical structure influence biological activity. For instance, modifications at specific positions on the quinazoline ring have led to enhanced potency against specific targets like EGFR and other kinases involved in tumor growth .
- Computational Studies : Molecular modeling studies have supported the experimental findings by predicting interactions between the compound and its biological targets, further validating its potential as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, and how are intermediates characterized?
A common method involves nucleophilic substitution and coupling reactions. For example, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol to isolate the product. Purity is confirmed via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Intermediate characterization employs FT-IR (for functional groups like C=O at ~1705 cm⁻¹), NMR (to confirm substitution patterns), and X-ray diffraction for crystallographic validation .
Q. How is the purity and stability of this compound validated under laboratory conditions?
Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation. For hygroscopic or temperature-sensitive batches, storage at 0–6°C in amber vials is recommended to prevent decomposition .
Q. What spectroscopic techniques are critical for structural elucidation?
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~528 cm⁻¹, C=N at ~1647 cm⁻¹).
- NMR : and NMR resolve aromatic substitution patterns (e.g., δ 7.39–8.11 ppm for quinazoline protons).
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in Schiff-base derivatives) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural analysis?
Ambiguities arise from dynamic proton exchange or overlapping signals. Strategies include:
- Variable-temperature NMR to slow exchange processes.
- 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
For example, in Schiff-base derivatives, X-ray crystallography may resolve discrepancies between NMR and IR data .
Q. What methodologies optimize palladium-catalyzed cross-coupling reactions for quinazoline derivatives?
Key parameters:
- Catalyst selection : Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings.
- Solvent system : DMF or THF at 80–100°C.
- Base : KCO or CsCO to deprotonate boronic acids.
- Mole ratios : 1:1.2 (quinazoline:boronic acid) to minimize side reactions.
Monitor reaction progress via LC-MS, and purify using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How are structure-activity relationships (SARs) explored for biological applications?
- Derivatization : Introduce substituents at positions 3 and 4 (e.g., hydrazide or imidazole groups) to modulate electronic and steric effects.
- In vitro assays : Test antimicrobial or anthelmintic activity against model organisms (e.g., C. elegans).
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin or kinase enzymes) .
Q. What strategies address low yields in nucleophilic substitution reactions involving halogenated quinazolines?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20%.
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct substitution.
- Solvent optimization : Use polar aprotic solvents like DMSO to enhance nucleophilicity .
Q. How are crystallographic data inconsistencies resolved for polymorphic forms?
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identify thermal events (e.g., melting points, decomposition) unique to each polymorph.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain stability differences .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
